molecular formula C20H22ClN3O5S B2871384 N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-chlorophenyl)methyl]ethanediamide CAS No. 872881-37-3

N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-chlorophenyl)methyl]ethanediamide

Cat. No.: B2871384
CAS No.: 872881-37-3
M. Wt: 451.92
InChI Key: HQYBNTVCCUBGAJ-UHFFFAOYSA-N
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Description

N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-chlorophenyl)methyl]ethanediamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorobenzyl group, a phenylsulfonyl group, and an oxazinan ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Scientific Research Applications

N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-chlorophenyl)methyl]ethanediamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-chlorophenyl)methyl]ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the oxazinan ring, followed by the introduction of the phenylsulfonyl group and the chlorobenzyl group. The final step involves the formation of the oxalamide linkage under controlled reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-chlorophenyl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-chlorophenyl)methyl]ethanediamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorobenzyl)-N-methyl-3-(propylsulfanyl)propanamide
  • N-(2-chlorobenzyl)-substituted hydroxamate

Uniqueness

N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-chlorophenyl)methyl]ethanediamide stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-[(2-chlorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O5S/c21-17-10-5-4-7-15(17)13-22-19(25)20(26)23-14-18-24(11-6-12-29-18)30(27,28)16-8-2-1-3-9-16/h1-5,7-10,18H,6,11-14H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQYBNTVCCUBGAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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